methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a trifluoroacetyl group and a carboxylate ester, making it a valuable molecule in various chemical and pharmaceutical applications.
Scientific Research Applications
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The trifluoroacetyl group is then introduced through a selective acylation reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Methyl (1R,5S,6R)-3-benzoyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Compared to similar compounds, methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
IUPAC Name |
methyl (1S,5R)-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-16-7(14)6-4-2-13(3-5(4)6)8(15)9(10,11)12/h4-6H,2-3H2,1H3/t4-,5+,6? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSSJMLZRBWTQ-XEAPYIEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CN(C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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